

An In-depth Technical Guide to (E/Z)-1-Ethoxyprop-1-ene

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Compound of Interest

Compound Name: Ethyl 1-propenyl ether

Cat. No.: B3425792

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl 1-propenyl ether**, known systematically as 1-ethoxyprop-1-ene. The document details its chemical identity, physicochemical properties, and key synthetic methodologies. It is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Nomenclature

The compound with the common name "**ethyl 1-propenyl ether**" is formally named 1-ethoxyprop-1-ene according to IUPAC nomenclature.^[1] Due to the presence of a double bond, it exists as a mixture of (E) and (Z) stereoisomers.

A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:

- 1-Ethoxypropene^{[1][2]}
- Ethyl propenyl ether^{[1][3]}
- Propenyl ethyl ether^{[2][4]}
- C₂H₅OCH=CHCH₃^{[2][5]}
- Ether, ethyl propenyl^{[2][4]}

The cis-isomer is specifically referred to as (Z)-1-ethoxyprop-1-ene, while the trans-isomer is (E)-1-ethoxyprop-1-ene.[3][6]

Physicochemical Properties

A summary of the key quantitative data for **ethyl 1-propenyl ether** is presented in the table below for easy reference and comparison. The data generally pertains to the mixture of cis and trans isomers unless otherwise specified.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₀ O	[1]
Molecular Weight	86.13 g/mol	[1][5]
CAS Number	928-55-2	[1][5]
Appearance	Colorless liquid	[7][8]
Density	0.778 g/mL at 25 °C	[9]
Boiling Point	67-76 °C	[9]
Refractive Index	1.398 (n ₂₀ /D)	[9]
Flash Point	-18 °C	[9]

Synthesis of Ethyl 1-Propenyl Ether: Experimental Protocols

Ethyl 1-propenyl ether can be synthesized through several routes. The two most prominent methods are the pyrolysis of the corresponding acetal and the transition metal-catalyzed isomerization of allyl ethyl ether. The latter method is often preferred for its high stereoselectivity, yielding predominantly the trans-isomer.

This protocol is based on the highly stereoselective isomerization of allyl ethers to trans-propenyl ethers using a cationic iridium complex.

Reaction:

Allyl ethyl ether → (E)-1-Ethoxyprop-1-ene

Materials:

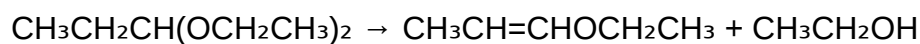
- Allyl ethyl ether
- $[\text{Ir}(\text{cod})(\text{PMePh}_2)_2]\text{PF}_6$ (Iridium(I)-1,5-cyclooctadiene bis(methyldiphenylphosphine) hexafluorophosphate)
- Anhydrous tetrahydrofuran (THF) or dioxane
- Hydrogen gas (H_2)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the iridium catalyst, $[\text{Ir}(\text{cod})(\text{PMePh}_2)_2]\text{PF}_6$, in anhydrous THF or dioxane.
- Activate the catalyst by bubbling hydrogen gas through the solution for a few minutes.
- Add allyl ethyl ether to the activated catalyst solution.
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by gas chromatography (GC) or ^1H NMR spectroscopy for the disappearance of the allyl signals and the appearance of the propenyl signals.
- Upon completion, the solvent can be removed under reduced pressure.
- The crude product, primarily the (E)-isomer of **ethyl 1-propenyl ether**, can be purified by fractional distillation.

This method involves the thermal elimination of ethanol from the corresponding acetal, 1,1-diethoxypropane, to yield a mixture of (E) and (Z)-**ethyl 1-propenyl ether**.

Reaction:



Materials:

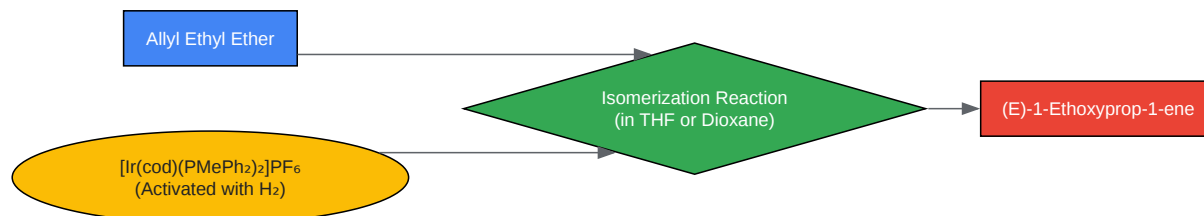
- 1,1-Diethoxypropane
- Pumice or sodium bisulfate (NaHSO_4) as a catalyst
- Tube furnace and distillation apparatus

Procedure:

- Set up a tube furnace packed with pumice or sodium bisulfate.
- Heat the tube furnace to the required pyrolysis temperature.
- Slowly introduce 1,1-diethoxypropane into the heated tube.
- The vapor-phase pyrolysis will result in the elimination of ethanol and the formation of **ethyl 1-propenyl ether**.
- The products are passed through a condenser and collected in a cooled receiving flask.
- The collected liquid will be a mixture of **ethyl 1-propenyl ether** (E/Z isomers), unreacted acetal, and ethanol.
- The desired product can be isolated and purified by fractional distillation.

Logical Relationships and Workflows

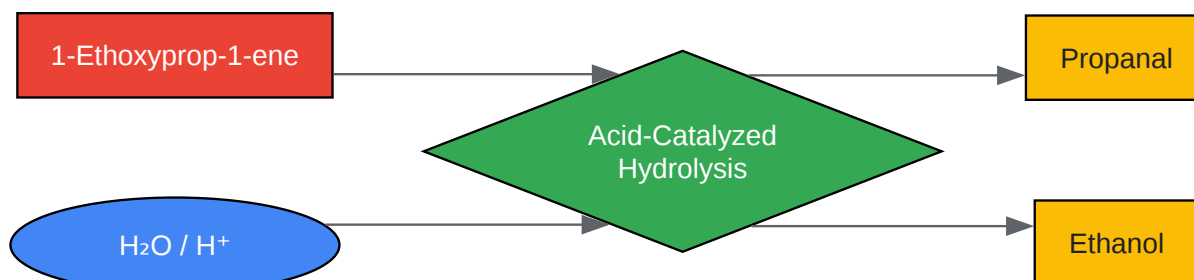
The synthesis of **ethyl 1-propenyl ether** can be visualized as a workflow, for instance, through the iridium-catalyzed isomerization of its structural isomer, allyl ethyl ether.



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Caption: Workflow for the Iridium-Catalyzed Isomerization of Allyl Ethyl Ether.

This compound is also a useful intermediate in organic synthesis. For example, it can undergo hydrolysis to form propanal and ethanol.



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Caption: Acid-Catalyzed Hydrolysis of 1-Ethoxyprop-1-ene.

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